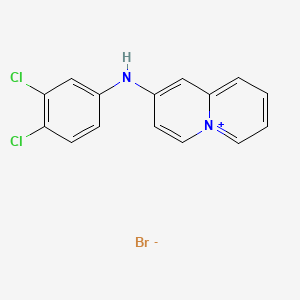

Nolinium bromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

溴化诺利尼是一种非抗胆碱能的胃酸分泌抑制剂和胃肠道解痉剂。 它已被证明在各种测试系统中具有胃肠道解痉作用 .

准备方法

合成路线和反应条件: 溴化诺利尼可以通过一系列化学反应合成,这些反应涉及对特定前体化合物的溴化。 详细的合成路线涉及在受控条件下,2-[3,4-二氯苯基氨基)-喹啉鎓与溴的反应 .

工业生产方法: 溴化诺利尼的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该工艺通常包括溴化、纯化和结晶等步骤以获得最终产品 .

化学反应分析

反应类型: 溴化诺利尼会发生各种化学反应,包括:

氧化: 它可以在特定条件下被氧化以形成不同的氧化产物。

还原: 还原反应可以将溴化诺利尼转化为其还原形式。

常用试剂和条件:

氧化: 常用的氧化剂,如高锰酸钾或过氧化氢。

还原: 还原剂,如硼氢化钠或氢化铝锂。

取代: 试剂,如氢氧化钠或其他亲核试剂.

形成的主要产物: 这些反应形成的主要产物取决于所用特定条件和试剂。 例如,氧化可能会产生喹啉鎓衍生物,而取代反应可能会产生各种取代的喹啉鎓化合物 .

科学研究应用

Chemical Properties and Mechanism of Action

Nolinium bromide is characterized by the formula C15H11BrCl2N2 and contains a quinolizinium moiety. Its primary mechanism involves the inhibition of histamine-stimulated gastric acid secretion by blocking the activity of H+, K+-ATPase, which is crucial for gastric acid production. This inhibition leads to decreased gastric acid secretion, making it a potential therapeutic agent for gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease.

Chemistry

- Reagent in Organic Synthesis : this compound serves as a reagent in various organic synthesis reactions and is utilized to study reaction mechanisms. Its unique structure allows for specific interactions that can lead to the formation of novel compounds.

- Model Compound : It acts as a model compound for exploring reaction dynamics involving quaternary ammonium compounds.

Biology

- Cellular Processes : Research has focused on its effects on cellular processes, particularly its role in enzyme inhibition. Studies indicate that this compound significantly slows down enzyme turnover rates at low concentrations .

- Interaction Studies : Investigations into its pharmacodynamic effects reveal interactions with various receptors and enzymes involved in gastric acid secretion, suggesting broader implications in cellular signaling pathways.

Medicine

- Therapeutic Applications : this compound is explored for its potential therapeutic effects in treating gastrointestinal disorders due to its antisecretory properties. Clinical studies have shown promise in managing conditions associated with excessive gastric acid production .

- Antispasmodic Agent : Its ability to act as an antispasmodic agent makes it relevant in treating gastrointestinal spasms, providing relief from discomfort associated with these conditions.

Industrial Applications

- Pharmaceutical Production : this compound is utilized as an intermediate in the synthesis of pharmaceutical compounds, highlighting its importance in industrial chemistry.

- Chemical Manufacturing : Its unique properties allow for applications beyond pharmaceuticals, potentially extending to various chemical manufacturing processes.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

- A study demonstrated that this compound significantly inhibited gastric acid secretion in animal models, suggesting its potential as a therapeutic agent for managing hypersecretion conditions .

- Another investigation into its molecular interactions revealed that this compound could serve as a dual inhibitor in complex diseases, providing insights into its multifaceted roles in biological systems .

作用机制

溴化诺利尼的主要作用是抑制组胺刺激的胃酸分泌。它干扰了 K±依赖性磷酸酶步骤,降低了酶 H+,K±ATPase 的周转率,该酶被认为是质子泵。 这种抑制作用导致胃酸分泌减少,并在胃肠道中提供解痉作用 .

类似化合物:

克利定: 另一种用于胃肠道治疗的解痉剂。

莨菪碱: 一种具有类似抗胆碱能特性的化合物。

二环己胺: 用于其在胃肠道中的解痉作用

溴化诺利尼的独特性: 溴化诺利尼的独特之处在于其非抗胆碱能的作用机制,这使其与其他解痉剂区分开来。 它通过 K±依赖性磷酸酶步骤抑制胃酸分泌的能力使其成为研究和治疗应用中宝贵的化合物 .

相似化合物的比较

Clidinium: Another antispasmodic agent used in gastrointestinal treatments.

Hyoscyamine: A compound with similar anticholinergic properties.

Dicyclomine: Used for its antispasmodic effects in the gastrointestinal tract

Uniqueness of Nolinium Bromide: this compound is unique due to its nonanticholinergic mechanism of action, which differentiates it from other antispasmodic agents. Its ability to inhibit gastric acid secretion through the K±dependent phosphatase step makes it a valuable compound in both research and therapeutic applications .

生物活性

Nolinium bromide, a quaternary ammonium compound with the formula C₁₅H₁₁BrCl₂N₂, has garnered attention for its biological activity, particularly in the context of gastrointestinal pharmacology. This article delves into the compound's mechanisms of action, therapeutic applications, and comparative analysis with other related compounds.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a quinolizinium moiety along with bromide and dichlorophenyl groups. This structural configuration is crucial for its biological activity, particularly as an antisecretory agent in the gastrointestinal tract.

The primary biological activity of this compound is linked to its ability to inhibit gastric acid secretion. Research indicates that it effectively blocks histamine-stimulated gastric acid secretion, making it a potential therapeutic agent for conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). Its mechanism involves:

- Inhibition of H⁺, K⁺-ATPase : this compound acts as a potassium antagonist, interfering with the enzyme responsible for gastric acid secretion .

- Concentration-Dependent Effects : Studies have shown that at low concentrations (up to 50 µM), this compound does not significantly alter the concentrations of phosphorylated intermediates but competes with potassium ions in the ATPase reaction, affecting enzyme turnover .

Therapeutic Applications

Given its pharmacological properties, this compound has several applications:

- Gastrointestinal Disorders : It is primarily used to manage hypersecretion of gastric acids, providing relief in conditions like peptic ulcers and GERD.

- Research Settings : Its unique properties make it valuable in experimental contexts to study gastric acid regulation and related enzymatic activities.

Comparative Analysis

To better understand this compound's position in pharmacology, it is useful to compare it with other compounds that exhibit similar actions:

| Compound Name | Formula | Key Features |

|---|---|---|

| This compound | C₁₅H₁₁BrCl₂N₂ | Inhibits H⁺, K⁺-ATPase; antisecretory agent |

| Omeprazole | C₁₈H₁₈N₃O₃S | Proton pump inhibitor; widely used for acid-related disorders |

| Ranitidine | C₁₄H₁₉N₃O₃S | Histamine H₂-receptor antagonist; reduces stomach acid |

| Lansoprazole | C₁₈H₂₁N₃O₃S | Proton pump inhibitor; similar uses as omeprazole |

What distinguishes this compound from these compounds is its specific mechanism targeting potassium-stimulated acid secretion directly through inhibition of H⁺, K⁺-ATPase activity.

Case Studies and Research Findings

- Gastroenterology Study (1983) : this compound was effective in inhibiting gastric secretions from both secretory and nutrient sides of chambered mucosa preparations. This study highlighted its potential for clinical application in managing gastric hypersecretion .

- Mechanistic Study on Gastric H⁺ + K⁺-Dependent ATPase : Research demonstrated that this compound competes with potassium ions at various pH levels, influencing enzyme kinetics and suggesting a critical role in gastric acid regulation .

- Cytotoxicity Evaluation : A study indicated that while oxmetidine (another H2 receptor antagonist) exhibited cytotoxic effects on isolated rat hepatocytes, further evaluations were recommended for this compound to assess its safety profile in hepatocytes .

属性

CAS 编号 |

40759-33-9 |

|---|---|

分子式 |

C15H11BrCl2N2 |

分子量 |

370.1 g/mol |

IUPAC 名称 |

N-(3,4-dichlorophenyl)quinolizin-5-ium-2-amine;bromide |

InChI |

InChI=1S/C15H10Cl2N2.BrH/c16-14-5-4-11(10-15(14)17)18-12-6-8-19-7-2-1-3-13(19)9-12;/h1-10H;1H |

InChI 键 |

CQJHTZPBHIZIPT-UHFFFAOYSA-N |

SMILES |

C1=CC=[N+]2C=CC(=CC2=C1)NC3=CC(=C(C=C3)Cl)Cl.[Br-] |

规范 SMILES |

C1=CC=[N+]2C=CC(=CC2=C1)NC3=CC(=C(C=C3)Cl)Cl.[Br-] |

Key on ui other cas no. |

40759-33-9 |

同义词 |

2-(3,4-dichlorophenylaminoanilino)quinolizinium bromide nolinium bromide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。